molecular formula C13H17NOS B2854120 N-(2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1210258-38-0

N-(2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2854120
CAS No.: 1210258-38-0
M. Wt: 235.35
InChI Key: UNVMOIRSQRBTFP-UHFFFAOYSA-N
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Description

N-(2-(thiophen-3-yl)ethyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C13H17NOS and its molecular weight is 235.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Research has shown that thiophene derivatives exhibit significant antibacterial and antifungal activities. A study by Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, which demonstrated activity against a variety of pathogenic strains and yeast, comparable to several standard antibiotics (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Synthesis and Catalysis

In the field of synthetic chemistry, thiophene derivatives have been used as intermediates in the synthesis of complex molecules. Wang et al. (2008) reported the copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas to synthesize N-benzothiazol-2-yl-amides, demonstrating the utility of thiophene derivatives in facilitating novel synthesis pathways (Wang et al., 2008).

Material Science and Optoelectronics

Thiophene derivatives have also been explored for their applications in material science, particularly in the development of liquid crystals and optoelectronic devices. Chen et al. (2021) synthesized a series of calamitic liquid crystals with thiophene and pyridine ring cores, assessing their photovoltaic properties and demonstrating the impact of π-conjugation units on performance (Chen et al., 2021).

Inhibitory Activity and Drug Design

In medicinal chemistry, thiophene derivatives have been evaluated for their inhibitory activities against various biological targets. A notable example includes the study by Sherif and Hosny (2014), which synthesized tertiary thioamide derivatives of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and their metal complexes, revealing significant anti-rheumatic potential (Sherif & Hosny, 2014).

Corrosion Inhibition

Furthermore, thiophene derivatives have been applied as corrosion inhibitors, offering protection for metals in aggressive environments. Daoud et al. (2014) investigated the corrosion inhibition of mild steel in acidic solutions by synthesized thiophene Schiff bases, indicating high efficiency and suggesting a mechanism through adsorption following Langmuir’s isotherm (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Properties

IUPAC Name

N-(2-thiophen-3-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c15-13(12-4-2-1-3-5-12)14-8-6-11-7-9-16-10-11/h1-2,7,9-10,12H,3-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVMOIRSQRBTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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